Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester
Description
The compound "Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester" is a synthetic organic molecule featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a 3-methylphenyl group at position 3. A thioacetyl linker connects the triazole ring to a methyl ester of 4-aminobenzoic acid. The methoxy and methyl substituents likely enhance lipophilicity, while the triazole ring contributes to hydrogen-bonding capacity .
Properties
CAS No. |
849021-32-5 |
|---|---|
Molecular Formula |
C26H24N4O4S |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H24N4O4S/c1-17-5-4-6-19(15-17)24-28-29-26(30(24)21-11-13-22(33-2)14-12-21)35-16-23(31)27-20-9-7-18(8-10-20)25(32)34-3/h4-15H,16H2,1-3H3,(H,27,31) |
InChI Key |
NKDYIZPDQGVPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and methylphenyl groups. The final step involves the esterification of the benzoic acid core with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester involves its interaction with specific molecular targets. The triazole ring and the methoxyphenyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- : Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate Key Differences: Replaces the 3-methylphenyl and 4-methoxyphenyl groups with a 4-chlorophenyl group and an amino group on the triazole ring. The amino group may enhance hydrogen-bond donor capacity . Molecular Weight: 417.868 g/mol (vs. target compound’s ~473 g/mol).
- : 4-[(E)-[[3-Mercapto-5-(3-methylphenyl)-4H-1,2,4-triazol-4-yl]imino]methyl]benzoic acid Key Differences: Features a mercapto (-SH) group on the triazole ring and an imino (C=N) linker instead of a thioacetyl group. The imino linker reduces flexibility compared to the acetyl spacer .
Analogues with Heterocyclic Core Modifications
- : 4-[({[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid Key Differences: Replaces the 1,2,4-triazole with a tetrazole ring and introduces a 2-ethoxyphenyl group. The ethoxy group increases steric bulk compared to methoxy .
- : Ethyl 4-({4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobutanoyl}{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)benzoate Key Differences: Contains an isoxazole ring and a tetrahydrofuran-derived side chain. Impact: The isoxazole’s oxygen atom enhances polarity, while the tetrahydrofuran moiety introduces conformational rigidity, possibly affecting bioavailability .
Natural Product Analogues
- : Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester Key Differences: Isolated from Populus species, this compound has a 3,4-dimethoxybenzoyl group and a hydroxyl group on the benzoic acid ring. Impact: The hydroxyl group improves water solubility, and the dimethoxy substituents may enhance antioxidant activity, as seen in plant-derived phenylpropenoids .
Comparative Data Table
Research Findings and Implications
- Bioavailability : Compounds with methyl esters (e.g., target compound, ) may exhibit improved cell membrane permeability compared to free carboxylic acids .
- Structural Flexibility: The thioacetyl linker in the target compound allows greater conformational freedom than rigid imino or tetrahydrofuran-based linkers (), which could influence binding kinetics .
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